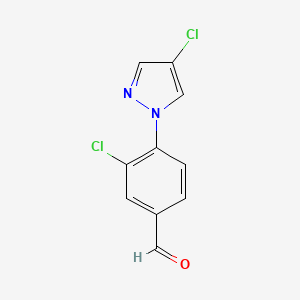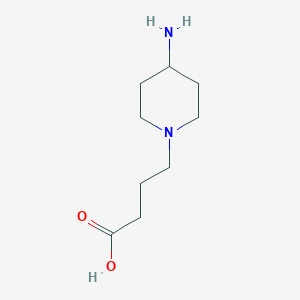
4-(4-Aminopiperidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminopiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of an aminopiperidine group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid typically involves the reaction of 4-aminopiperidine with butanoic acid or its derivatives. One common method is the amidation reaction, where 4-aminopiperidine is reacted with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(4-Aminopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(4-Aminopiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Aminopiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The aminopiperidine group can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
4-(4-Aminophenyl)butanoic acid: Similar structure but with a phenyl group instead of a piperidine ring.
4-(4-Nitrosoaminopiperidin-1-yl)butanoic acid: Contains a nitroso group instead of an amino group.
4-(4-Hydroxyaminopiperidin-1-yl)butanoic acid: Contains a hydroxy group instead of an amino group.
Uniqueness
4-(4-Aminopiperidin-1-yl)butanoic acid is unique due to the presence of both an aminopiperidine group and a butanoic acid backbone, which confer distinct chemical and biological properties
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
4-(4-aminopiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8-3-6-11(7-4-8)5-1-2-9(12)13/h8H,1-7,10H2,(H,12,13) |
InChIキー |
DDXKCIQHQCEUAR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)
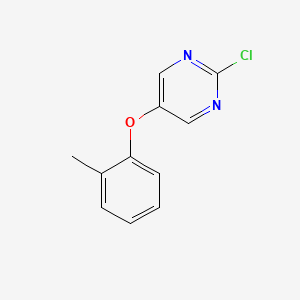
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
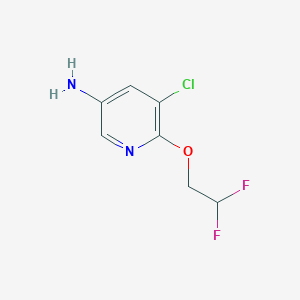
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)

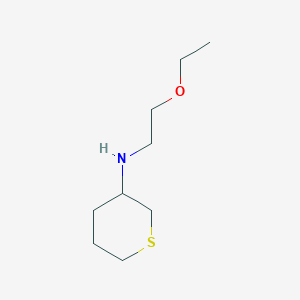
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
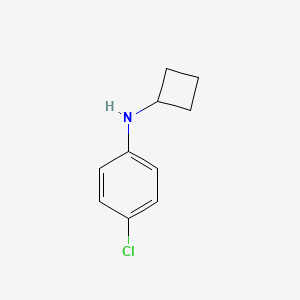

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)

